N-allyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-prop-2-enyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-8-17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)11-4-6-12(24-2)7-5-11/h3-7H,1,8-10H2,2H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTQHMOPCMVUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazine Ring Formation via Cyanuric Chloride Derivatives
A foundational approach involves trichlorotriazine (cyanuric chloride) as the triazine precursor. As demonstrated in the synthesis of analogous triazines, phosphotungstic acid-catalyzed reactions with nucleophiles enable selective chloride displacement. For instance, reacting cyanuric chloride with 2-methylresorcinol derivatives under nitrogen in chlorobenzene/acetonitrile at 70°C yields trisubstituted triazines. Adapting this, one chloride may be substituted with a cyclic amine to initiate imidazo ring formation.
Cyclocondensation for Imidazo Annulation
The imidazo[2,1-c] fusion necessitates cyclization between the triazine and a neighboring amine or carbonyl group. A method from triazolothiadiazine synthesis involves condensing 4-amino-3-mercaptotriazoles with α-halo ketones. Transposing this, a diaminotriazine intermediate could react with a bromoacetyl fragment, inducing cyclization to form the imidazo ring. For example, treating 4,6-diamino-1,3,5-triazine-2(1H)-one with 2-bromo-1-(4-methoxyphenyl)ethanone under basic conditions may yield the tetrahydroimidazotriazine scaffold.
N-Allyl Carboxamide Installation
Carboxylic Acid Activation and Amidation
The carboxamide at position 3 is introduced via coupling the triazine-3-carboxylic acid with allylamine. Using EDC/HOBt in dichloromethane, the acid is activated as an O-acylisourea intermediate, reacting with allylamine to form the amide. This method, yielding 85–97% in related systems, is preferred for its mild conditions and scalability.
Palladium-Catalyzed Allylation
An alternative route employs Pd(PPh3)4 to allylate a pre-formed amide. As shown in oxazolone allylations, mixing the carboxylic acid with allyl alcohol and Pd(PPh3)4 in toluene at 60°C achieves direct coupling. Applied here, this could streamline synthesis by avoiding pre-activation.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Reaction efficiency hinges on solvent polarity and catalyst loading. For cyclocondensation, polar aprotic solvents (DMSO, DMF) enhance solubility but may hinder cyclization. Conversely, toluene and chlorobenzene improve thermal stability in triazine syntheses. Catalyst-wise, phosphotungstic acid and Pd(PPh3)4 are critical for triazine and allylation steps, respectively.
Temperature and Time Dependence
Triazine formation requires prolonged heating (30–50 h at 70°C), whereas allylation completes within 12 h at 60°C. Lower temperatures (40°C) reduce byproducts but extend reaction times.
Comparative Analysis of Synthetic Routes
The table below summarizes two viable pathways:
Route A offers higher functional group tolerance, while Route B minimizes purification steps.
Challenges and Mitigation Strategies
Regioselectivity in Triazine Substitution
Cyanuric chloride’s three reactive chlorides necessitate sequential substitutions. Phosphotungstic acid and temperature control ensure mono-substitution before imidazo annulation.
Oxidative Degradation
The tetrahydroimidazo ring is prone to oxidation. Conducting reactions under nitrogen and avoiding strong oxidants preserves the saturated ring.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit significant anticancer activity. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A study demonstrated that related compounds could effectively target tubulin in cancer cells, leading to disrupted microtubule dynamics and subsequent cell death .
Antimicrobial Activity
Compounds in this class have also been evaluated for their antimicrobial properties. Preliminary studies suggest that N-allyl derivatives may exhibit activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the methoxy group can enhance antibacterial potency .
Enzyme Inhibition
N-allyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in cancer progression or microbial resistance mechanisms. The binding affinity and selectivity for specific targets are critical for its therapeutic efficacy .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of related compounds on MCF-7 breast cancer cells, a derivative exhibited an IC50 value of 0.39 mM. This indicates potent antiproliferative activity and suggests that modifications to the triazine structure can enhance therapeutic potential .
Case Study 2: Antimicrobial Screening
A series of N-allyl derivatives were screened against various bacterial strains. Results indicated that certain modifications led to enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antibiotics based on this scaffold .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis and cell cycle arrest | IC50 values as low as 0.39 mM in MCF-7 cells |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Enhanced potency against resistant strains |
| Enzyme Inhibition | Potential to inhibit enzymes linked to cancer progression | Selective binding observed in preliminary assays |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of imidazo-triazine derivatives. Below is a detailed comparison with key analogs, focusing on structural features, bioactivity, and synthesis pathways.
Structural Analogues and Substitution Patterns
Bioactivity and Mechanism
- Antiproliferative Activity: The target compound’s allyl carboxamide group may enhance membrane permeability compared to ester derivatives like EIMTC, which showed IC₅₀ values in the nanomolar range for leukemia cells .
- Toxicity Profile: Carboxamide derivatives (e.g., IVa–IVi) generally exhibit lower cytotoxicity to normal fibroblasts than ester-based analogs, suggesting improved safety .
- Electrochemical Behavior : EIMTC’s redox activity (measured via SPCE/CNFs sensor) correlates with its bioactivity, a property likely shared by the target compound .
Stability and Thermal Properties
- Ester vs. Carboxamide Stability : Carboxamides (e.g., target compound) are less prone to hydrolysis than esters (e.g., EIMTC), improving shelf-life .
Research Findings and Clinical Potential
- Target Compound : Predicted to outperform EIMTC in bioavailability due to the allyl carboxamide’s resistance to esterase-mediated degradation .
- Patent Landscape : 3-Substituted-4-oxo-imidazo-tetrazine carboxamides are patented for oncology applications, underscoring the therapeutic relevance of this structural class .
- QSAR Insights : Quantitative structure-activity relationship (QSAR) models suggest that 8-aryl substitution (e.g., 4-methoxyphenyl) optimizes tumor cell line selectivity .
Biological Activity
N-allyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on current literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this exact compound are not widely documented in the available literature, related compounds in the imidazo[2,1-c][1,2,4]triazine series have been synthesized using methods such as cyclization reactions and functional group modifications.
Antimicrobial Properties
Research has indicated that derivatives of imidazo[2,1-c][1,2,4]triazine exhibit notable antimicrobial activity. For example:
- Antibacterial Activity : Studies show that compounds similar to N-allyl-8-(4-methoxyphenyl)-4-oxo have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the generation of reactive oxygen species (ROS), which damage bacterial cell membranes and DNA .
Anticancer Activity
Imidazo[2,1-c][1,2,4]triazine derivatives have been investigated for their anticancer properties. These compounds often exhibit cytotoxic effects against various cancer cell lines:
- Mechanisms of Action : The anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of a series of triazole derivatives and found that modifications at the phenyl ring significantly enhanced activity against resistant strains of bacteria .
- Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of imidazo[2,1-c][1,2,4]triazine derivatives against human cancer cell lines. The findings suggested that these compounds could serve as potential leads for new anticancer agents due to their selective toxicity towards malignant cells while sparing healthy cells .
Q & A
Basic: What are the common synthetic pathways for preparing N-allyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the assembly of the imidazo-triazine core followed by functionalization of the carboxamide and allyl groups. Key steps include:
- Coupling reactions (e.g., amide bond formation) using carbodiimide-based reagents.
- Heterocyclization under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or THF .
- Purification via high-performance liquid chromatography (HPLC) or column chromatography to isolate intermediates and final products .
Optimization strategies: - Solvent selection : Polar solvents enhance solubility of intermediates but may require inert atmospheres to prevent hydrolysis.
- Catalyst screening : Palladium or copper catalysts improve coupling efficiency in aryl-allyl bond formation .
- Yield monitoring : Use thin-layer chromatography (TLC) or LC-MS to track reaction progress and adjust stoichiometry .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR resolves the methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and allyl protons (δ 5.2–5.9 ppm). The tetrahydroimidazo-triazine core shows distinct aromatic proton splitting .
- 2D NMR (e.g., COSY, HSQC) confirms connectivity in the fused heterocyclic system .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z ~425) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from differences in assay conditions or structural analogs. Methodological solutions include:
- Standardized bioassays : Use isogenic cell lines and control compounds (e.g., kinase inhibitors for enzyme studies) to minimize variability .
- Structure-activity relationship (SAR) studies : Compare activity of derivatives (e.g., replacing the allyl group with propargyl) to isolate pharmacophore contributions .
- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like protein kinases, reconciling divergent experimental results .
Advanced: What strategies are effective for studying the reactivity of the triazine and imidazole rings in this compound?
Answer:
- Electrophilic substitution : Probe reactivity at the triazine N-atoms using halogenation (e.g., NBS in CCl₄) or nitration, monitored by HPLC .
- Ring-opening reactions : Treat with strong nucleophiles (e.g., hydrazine) under acidic conditions to assess stability of the fused heterocyclic system .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to quantify reaction rates with thiols or amines, correlating with pH and solvent polarity .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Enzyme inhibition assays :
- Fluorescence polarization : Measure binding to kinases (e.g., EGFR) using fluorescent ATP analogs .
- IC₅₀ determination : Titrate compound concentrations against purified enzyme targets (e.g., cyclooxygenase) .
- Cellular thermal shift assays (CETSA) : Identify target engagement by monitoring protein denaturation in lysates post-treatment .
- Proteomics : SILAC (stable isotope labeling) quantifies downstream protein expression changes in treated vs. control cells .
Advanced: What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME or ADMETLab estimate solubility (LogP ~2.5), permeability (Caco-2 model), and cytochrome P450 interactions .
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using CHARMM force fields .
- Metabolic pathway prediction : Use Meteor (Lhasa Ltd.) to identify potential Phase I/II metabolites (e.g., allyl oxidation to epoxides) .
Basic: How can researchers validate the purity of synthesized batches?
Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities >0.1% .
- Elemental analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .
- Melting point consistency : Compare observed vs. literature values (e.g., ±2°C deviation) .
Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Answer:
- Racemization risk : Allyl group stereochemistry may degrade under high-temperature conditions. Mitigate via:
- Low-temperature coupling (e.g., <40°C) with chiral catalysts .
- In-line FTIR monitoring to detect stereochemical shifts during reflux .
- Solvent limitations : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce waste without compromising yield .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
